Benzenecarbothioic acid, 2,4,6-triethyl-, S-(2-phenylethyl) ester
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Overview
Description
Benzenecarbothioic acid, 2,4,6-triethyl-, S-(2-phenylethyl) ester is a chemical compound with a complex structure that includes aromatic rings and thioester functionality
Preparation Methods
The synthesis of Benzenecarbothioic acid, 2,4,6-triethyl-, S-(2-phenylethyl) ester typically involves the esterification of benzenecarbothioic acid derivatives with 2-phenylethanol. The reaction conditions often require the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Benzenecarbothioic acid, 2,4,6-triethyl-, S-(2-phenylethyl) ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the thioester group to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds .
Scientific Research Applications
Benzenecarbothioic acid, 2,4,6-triethyl-, S-(2-phenylethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce thioester functionality into molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of Benzenecarbothioic acid, 2,4,6-triethyl-, S-(2-phenylethyl) ester involves its interaction with molecular targets through its thioester group. This group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with target molecules. The aromatic rings in the compound may also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Benzenecarbothioic acid, 2,4,6-triethyl-, S-(2-phenylethyl) ester can be compared with other thioester compounds, such as:
Benzenecarbothioic acid, S-methyl ester: This compound has a similar structure but with a methyl group instead of the 2-phenylethyl group, leading to different reactivity and applications.
Thiobenzoic acid derivatives: These compounds share the thioester functionality but differ in the substituents on the aromatic ring, affecting their chemical properties and uses.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it valuable for targeted research and industrial applications .
Properties
CAS No. |
64712-67-0 |
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Molecular Formula |
C21H26OS |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
S-(2-phenylethyl) 2,4,6-triethylbenzenecarbothioate |
InChI |
InChI=1S/C21H26OS/c1-4-16-14-18(5-2)20(19(6-3)15-16)21(22)23-13-12-17-10-8-7-9-11-17/h7-11,14-15H,4-6,12-13H2,1-3H3 |
InChI Key |
IHVGYEYKGBPSRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)CC)C(=O)SCCC2=CC=CC=C2)CC |
Origin of Product |
United States |
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